5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate
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Overview
Description
5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with thiocarbohydrazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-(2-Piperidinyl)-1,3,4-thiadiazol-2-amine oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine and piperidinone share structural similarities with 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives are structurally related
Uniqueness
What sets 5-(2-piperidinyl)-1,3,4-thiadiazol-2-amine oxalate apart is its unique combination of the piperidine and thiadiazole rings, which can confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C9H14N4O4S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
oxalic acid;5-piperidin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6) |
InChI Key |
XTBYMYWZCOVEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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